methyl (2E)-2-benzylidene-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl (2E)-2-benzylidene-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a benzylidene group, and dimethoxyphenyl and methyl substituents. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and synthetic versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2E)-2-benzylidene-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with appropriate aldehydes and esters. One common method includes the reaction of 3,4-dihydropyrimidine-2-thione with benzaldehyde and methyl chloroacetate in the presence of a base such as sodium ethoxide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl (2E)-2-benzylidene-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Methyl (2E)-2-benzylidene-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Mechanism of Action
The mechanism of action of methyl (2E)-2-benzylidene-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The thiazolo[3,2-a]pyrimidine core is structurally similar to purine, allowing it to bind effectively to biological targets. This binding can inhibit the activity of enzymes or receptors involved in disease processes, such as cancer cell proliferation .
Comparison with Similar Compounds
- Methyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Methyl (2E)-2-(4-nitrobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Methyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
Uniqueness: Methyl (2E)-2-benzylidene-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the 3,4-dimethoxyphenyl group, in particular, may enhance its interaction with biological targets and improve its pharmacological profile .
Properties
Molecular Formula |
C24H22N2O5S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
methyl (2E)-2-benzylidene-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H22N2O5S/c1-14-20(23(28)31-4)21(16-10-11-17(29-2)18(13-16)30-3)26-22(27)19(32-24(26)25-14)12-15-8-6-5-7-9-15/h5-13,21H,1-4H3/b19-12+ |
InChI Key |
SCBNZNVNNJFLHH-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3)/SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3)SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC |
Origin of Product |
United States |
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